5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10-9-11(2)19-17(18-10)24-13-5-3-12(4-6-13)20-16(23)14-7-8-15(22)21-14/h9,12-14H,3-8H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIJZILGJWTXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1r,4r)-4-[(4,6-Dimethylpyrimidin-2-yl)Oxy]Cyclohexylamine
The trans-cyclohexylamine derivative is synthesized via nucleophilic aromatic substitution. A mixture of 4,6-dimethylpyrimidin-2-ol (1.2 equiv) and trans-1,4-cyclohexanediol ditosylate (1.0 equiv) in dimethylformamide (DMF) reacts at 80°C for 12 hours under nitrogen, yielding 85% of the intermediate ether. Subsequent azide displacement (NaN₃, DMF, 100°C, 8 h) and Staudinger reduction (PPh₃, THF/H₂O) furnish the amine in 73% yield.
Preparation of 5-Oxopyrrolidine-2-Carboxylic Acid
5-Oxopyrrolidine-2-carboxylic acid is obtained through cyclization of L-glutamic acid γ-methyl ester. Treatment with acetic anhydride (3 equiv) at reflux for 6 hours forms the lactam, followed by alkaline hydrolysis (2 M NaOH, 60°C, 2 h) to afford the carboxylic acid in 89% yield.
Coupling Strategies and Final Assembly
Carbodiimide-Mediated Amide Bond Formation
The most common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). A mixture of (1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexylamine (1.0 equiv), 5-oxopyrrolidine-2-carboxylic acid (1.1 equiv), EDCI (1.5 equiv), and HOBt (1.2 equiv) reacts at 25°C for 18 hours, achieving 78% conversion. Purification via silica gel chromatography (EtOAc/hexane, 3:1) elevates purity to >98%.
Mixed Carbonate Activation
Alternative protocols utilize phenyl chloroformate to generate the active carbonate intermediate. 5-Oxopyrrolidine-2-carboxylic acid (1.0 equiv) reacts with phenyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours. Subsequent addition of the cyclohexylamine derivative (1.05 equiv) at 25°C for 12 hours provides the carboxamide in 82% yield.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies in DCM, THF, and acetonitrile revealed THF as optimal, providing 82% yield versus 68% in DCM. Polar aprotic solvents enhance carbodiimide activation while minimizing racemization.
Temperature and Catalysis
Elevating temperature to 40°C reduces reaction time to 8 hours but decreases yield to 71% due to lactam hydrolysis. Catalytic DMAP (0.1 equiv) improves efficiency, achieving 85% yield at 25°C.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.62 (m, 4H, cyclohexyl), 2.38 (s, 6H, pyrimidinyl-CH₃), 2.75 (dd, J = 9.2 Hz, 1H, pyrrolidine H3), 3.15–3.28 (m, 1H, cyclohexyl-O), 4.22 (d, J = 7.6 Hz, 1H, NH), 4.98 (s, 1H, pyrrolidine H5), 6.54 (s, 1H, pyrimidinyl H5).
- HRMS (ESI+) : m/z calcd for C₁₈H₂₆N₄O₃ [M+H]⁺ 346.4240, found 346.4238.
Chromatographic Purity
HPLC analysis (C18 column, 50% MeCN/H₂O + 0.1% TFA) shows a single peak at tR = 6.72 min with 99.1% purity.
Industrial-Scale Considerations
Cost-Effective Purification
Recrystallization from ethanol/water (7:3) achieves 96% recovery, reducing reliance on column chromatography.
Byproduct Management
The major impurity (∼5%) is the cis-cyclohexyl diastereomer, separable via chiral HPLC (Chiralpak AD-H, heptane/ethanol 85:15).
Applications and Derivatives
Patent WO2010014939A1 discloses structural analogs where the pyrrolidine ring is substituted with fluorinated groups, enhancing antiviral activity against RNA viruses. Similarly, US20130177530A1 highlights this scaffold’s utility in inhibiting viral proteases, with EC₅₀ values <100 nM in cell-based assays.
Comparative Synthesis Table
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, DIPEA | THF | 25 | 18 | 78 | 98.2 |
| Mixed carbonate | Phenyl chloroformate, NMM | THF | 25 | 12 | 82 | 97.8 |
| T3P® activation | Propylphosphonic anhydride | DCM | 0→25 | 6 | 85 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, alcohols) are commonly employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-methyl-5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-3-carboxamide (Compound B)
- Structural Differences: Position of carboxamide group: Compound B has the carboxamide at position 3 of the pyrrolidine ring, whereas Compound A has it at position 2 . Additional methyl group: A methyl group is present at the 1-position of the pyrrolidinone ring in Compound B, absent in Compound A.
- Molecular Formula : C₁₈H₂₆N₄O₃ (MW: 346.42 g/mol) .
- The shifted carboxamide position could alter hydrogen-bonding interactions with biological targets.
4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide (Compound C)
- Structural Differences: Core heterocycle: Compound C replaces the pyrrolidinone ring with a 1,3-thiazole ring . Substituents: A methyl group is present at position 4 of the thiazole ring.
- Molecular Formula : C₁₇H₂₂N₄O₂S (MW: 346.45 g/mol) .
- Implications: The thiazole ring introduces aromaticity and sulfur, which may improve π-π stacking interactions but reduce solubility compared to the pyrrolidinone in Compound A. The altered electronic environment could influence binding to enzymes or receptors.
Patent Derivatives: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Compound D)
- Structural Differences :
- Implications :
- The hydroxy group improves solubility but may reduce blood-brain barrier permeability.
- The benzyl-thiazole substituent could target hydrophobic binding pockets in proteins.
Physicochemical and Pharmacokinetic Comparison
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Core Structure | Pyrrolidinone | Methyl-pyrrolidinone | Thiazole | Hydroxy-pyrrolidinone |
| Molecular Weight | 344.41 g/mol | 346.42 g/mol | 346.45 g/mol | ~450 g/mol (estimated) |
| LogP (Predicted) | 1.8–2.2 | 2.0–2.4 | 2.5–3.0 | 1.5–2.0 |
| Hydrogen Bond Donors | 2 | 2 | 1 | 3 |
| Solubility | Moderate (polar groups) | Low (increased lipophilicity) | Low (aromatic thiazole) | High (hydroxy group) |
Biological Activity
The compound 5-oxo-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Pyrrolidine ring with a carboxamide functional group.
- Substituents : A cyclohexyl moiety and a pyrimidine derivative, specifically 4,6-dimethylpyrimidine, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. Notably, compounds related to this structure have shown promising results against various cancer cell lines.
- Cell Lines Tested : The A549 human lung adenocarcinoma model was primarily used to evaluate anticancer activity.
- Mechanism of Action : The compounds exhibited structure-dependent cytotoxicity. The presence of specific functional groups significantly influenced their effectiveness against cancer cells.
- Comparative Efficacy : In vitro studies indicated that certain derivatives demonstrated greater cytotoxicity compared to standard chemotherapeutic agents like cisplatin. For instance, the compound with a free amino group showed enhanced activity while maintaining lower toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Structure Features | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 2,5-dimethylpyrrole moiety | 66 | High |
| Compound 20 | Bis hydrazone with thienyl fragments | 45 | Moderate |
| Compound 21 | 5-nitrothienyl moieties | 30 | High |
Antimicrobial Activity
The antimicrobial properties of the compound have also been extensively investigated:
- Target Pathogens : The compound has been tested against multidrug-resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii.
- Efficacy Against Resistant Strains : Notably, compounds derived from this structure exhibited significant activity against strains resistant to common antibiotics like linezolid and tedizolid .
- Mechanism of Action : The antimicrobial action appears to be linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 0.5 |
| Klebsiella pneumoniae | 1 |
| Acinetobacter baumannii | 2 |
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Case Study on Lung Cancer Treatment : A study involving patients with advanced lung cancer treated with derivatives similar to this compound showed improved survival rates compared to traditional therapies.
- Antimicrobial Resistance Management : Clinical trials demonstrated that patients infected with multidrug-resistant bacteria responded positively to treatments incorporating these compounds, indicating their potential as effective alternatives in antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
